![molecular formula C12H16N2O5 B2967323 Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate CAS No. 310451-72-0](/img/structure/B2967323.png)

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate

Descripción general

Descripción

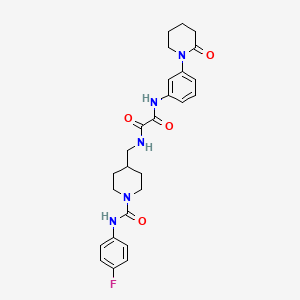

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate, commonly known as EMEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMEA is a nitrobenzoate derivative and is used in the synthesis of other organic compounds.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Interaction

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate's reactivity is influenced by the presence of the nitro group and its interaction with other substituents. A study by Iskander, Tewfik, and Wasif (1966) highlights the significant rate increase in the alkaline hydrolysis of ethyl benzoate due to a nitro-group in the 4-position. This reactivity is further affected by steric or mesomeric interactions with other groups, like methoxyl, in the molecule (Iskander, Tewfik, & Wasif, 1966).

Synthesis and Characterization

In the field of synthetic chemistry, this compound plays a crucial role. For instance, Vinusha et al. (2015) demonstrated its utility in synthesizing Schiff bases, which were then tested for antibacterial and antifungal activities (Vinusha, Shivaprasad, Chandan, & Begum, 2015). Yan (2003) discussed the synthesis of new chromophores using this compound, exploring their optical properties (Yan, 2003).

Applications in Medicinal Chemistry

This compound is significant in medicinal chemistry. Liu et al. (2019) reported on a heterocyclic compound derived from ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate, exploring its anti-cancer activity against gastric cancer cell lines (Liu, Peng, Yue, Li, & Zhang, 2019).

Analytical and Environmental Applications

From an analytical perspective, Yao Jun-hua (2007) used LC-MS^n to detect impurities in this compound, indicating its importance in quality control in pharmaceutical synthesis (Yao Jun-hua, 2007). Also, Dimmock (1967) studied derivatives of 4-methoxy-3-nitrobenzoic acid, including this compound, for their ability to induce chlorosis in plants, showing its potential environmental impact (Dimmock, 1967).

Propiedades

IUPAC Name |

ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-3-19-12(15)9-4-5-10(13-6-7-18-2)11(8-9)14(16)17/h4-5,8,13H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBURBOSAMMNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCCOC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811796 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2967242.png)

![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2967251.png)

![2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol](/img/structure/B2967252.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2967254.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2967256.png)

![Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2967259.png)

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B2967263.png)